1-benzyl-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
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Overview
Description
1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE is a complex organic compound that features a benzimidazole core linked to an oxadiazole moiety via a sulfide bridge
Preparation Methods
The synthesis of 1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the oxadiazole moiety. Key steps include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst.
Introduction of Oxadiazole Moiety: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids.
Linking via Sulfide Bridge: The final step involves the formation of the sulfide bridge, typically through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE undergoes various chemical reactions, including:
Oxidation: The sulfide bridge can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it suitable for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic natural nucleotides, allowing it to bind to DNA or RNA, while the oxadiazole moiety can interact with proteins. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and oxadiazole-containing molecules. Compared to these, 1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE is unique due to its combined structural features, which confer distinct biological and chemical properties. Similar compounds include:
Benzimidazole Derivatives: Such as 2-mercaptobenzimidazole and 2-phenylbenzimidazole.
Oxadiazole Derivatives: Such as 2,5-diphenyl-1,3,4-oxadiazole and 3-(4-chlorophenyl)-1,2,4-oxadiazole.
These compounds share some functional similarities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C23H17ClN4OS |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
5-[(1-benzylbenzimidazol-2-yl)sulfanylmethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H17ClN4OS/c24-18-12-10-17(11-13-18)22-26-21(29-27-22)15-30-23-25-19-8-4-5-9-20(19)28(23)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
VXHDWFVFQBLIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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